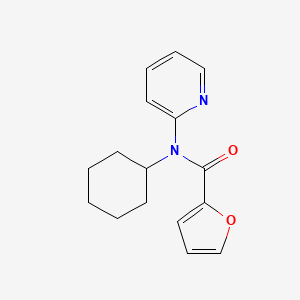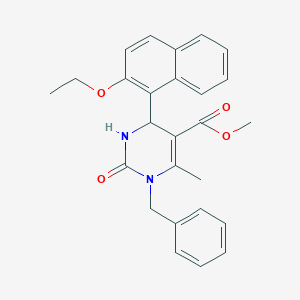
3-methoxy-N-(3-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(3-methylpyridin-2-yl)benzamide, also known as MPB-728, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N-(3-methylpyridin-2-yl)benzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory and neuroprotective effects, which could be beneficial for studying the mechanisms of these diseases. However, one limitation of using this compound in lab experiments is its low yield in the synthesis method, which could make it difficult to obtain large quantities for research purposes.
Orientations Futures
There are several future directions for 3-methoxy-N-(3-methylpyridin-2-yl)benzamide research. One potential direction is to further investigate its anti-inflammatory and neuroprotective properties and its potential as a treatment for inflammatory bowel disease and neurodegenerative diseases. Another potential direction is to investigate its potential as a treatment for other diseases, such as cancer and cardiovascular disease. Additionally, further research could be done to optimize the synthesis method of this compound to increase its yield and availability for research purposes.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic properties and has been studied for its anti-inflammatory and neuroprotective effects. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress in cells. This compound has several advantages and limitations for lab experiments, and future directions for research include investigating its potential as a treatment for various diseases and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride, which is then reacted with 3-methoxyaniline to produce this compound. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
3-methoxy-N-(3-methylpyridin-2-yl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory effects and has been suggested as a potential treatment for inflammatory bowel disease. In addition, this compound has been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-methoxy-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-4-8-15-13(10)16-14(17)11-6-3-7-12(9-11)18-2/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRTELJNIEDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)




![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)


![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)
